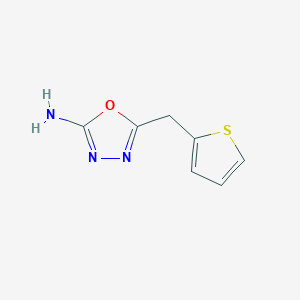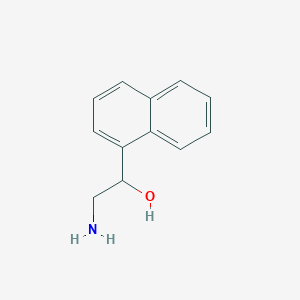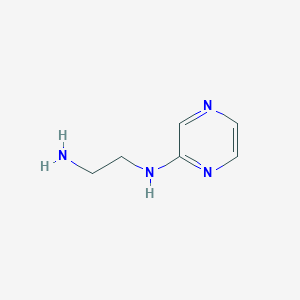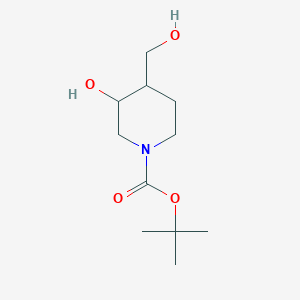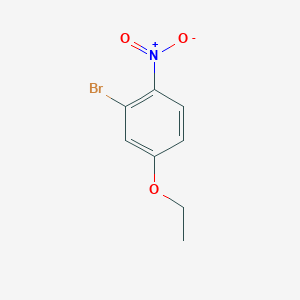
2-Bromo-4-ethoxy-1-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-ethoxy-4-nitrobenzene is a chemical compound with the molecular formula C8H8BrNO3 . It is also known by other names such as 3-Bromo-4-ethoxynitrobenzene, 2-Brom-4-nitrophenetol, and 2-Ethoxy-5-nitrobromobenzene .
Synthesis Analysis
The synthesis of 2-Bromo-1-ethoxy-4-nitrobenzene could potentially involve electrophilic aromatic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Molecular Structure Analysis
The molecular structure of 2-Bromo-1-ethoxy-4-nitrobenzene consists of a benzene ring substituted with a bromo group, an ethoxy group, and a nitro group . The InChI code for this compound is 1S/C8H8BrNO3/c1-2-13-8-4-3-6 (10 (11)12)5-7 (8)9/h3-5H,2H2,1H3 .
Chemical Reactions Analysis
The chemical reactions involving 2-Bromo-1-ethoxy-4-nitrobenzene could potentially involve nucleophilic substitutions . In particular, any decent text should be able to explain why the 2- and 4-positions relative to the electron-withdrawing group are activated towards substitution .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
2-Bromo-4-ethoxy-1-nitrobenzene is often used as a reagent in organic synthesis . Its unique structure allows it to participate in various chemical reactions, contributing to the synthesis of complex organic molecules.
NMR Spectroscopy
The compound is used in NMR (Nuclear Magnetic Resonance) spectroscopy studies . The unique arrangement of atoms and the presence of different functional groups in this compound make it an interesting subject for NMR studies, which can provide valuable information about its structure and properties.
Synthesis of N-fused Tricyclic Indoles
It can be used as a reactant in the synthesis of N-fused tricyclic indoles . These compounds have significant potential in pharmaceutical research due to their bioactive properties.
Solar Cell Research
There is research indicating that 2-Bromo-4-ethoxy-1-nitrobenzene can be used in the active layer of organic polymer solar cells . In one study, the addition of this compound improved the energy conversion efficiency of the solar cells.
Wirkmechanismus
Target of Action
The primary target of 2-Bromo-4-ethoxy-1-nitrobenzene is the benzene ring in organic compounds . The benzene ring is a key component of many organic compounds and plays a crucial role in their chemical reactions .
Mode of Action
2-Bromo-4-ethoxy-1-nitrobenzene interacts with its target through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway involved in the action of 2-Bromo-4-ethoxy-1-nitrobenzene is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom in the aromatic system with an electrophile .
Pharmacokinetics
It’s known that the compound is a yellow solid and can dissolve in organic solvents such as ethanol, chloroform, and ether, but it is insoluble in water
Result of Action
The result of the action of 2-Bromo-4-ethoxy-1-nitrobenzene is the formation of a substituted benzene ring . This can lead to the creation of new organic compounds with potential applications in various fields, including pharmaceuticals and materials science.
Action Environment
The action of 2-Bromo-4-ethoxy-1-nitrobenzene can be influenced by various environmental factors. For instance, the presence of other substances in the reaction environment can affect the course of the reaction . Additionally, the temperature and pressure conditions can also impact the reaction .
Safety and Hazards
Eigenschaften
IUPAC Name |
2-bromo-4-ethoxy-1-nitrobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-2-13-6-3-4-8(10(11)12)7(9)5-6/h3-5H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRFWCCICSGULX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-ethoxy-1-nitrobenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

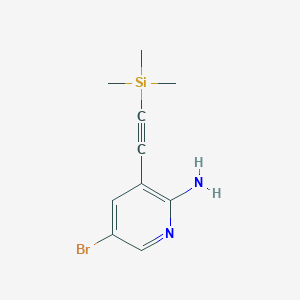
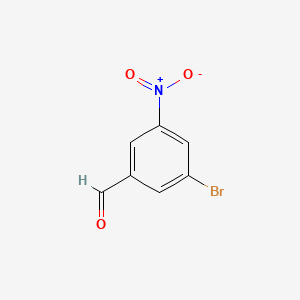
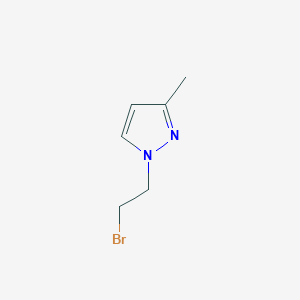

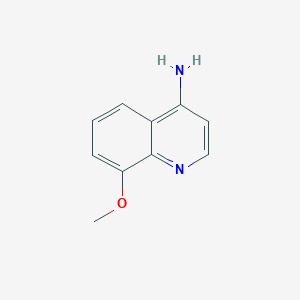
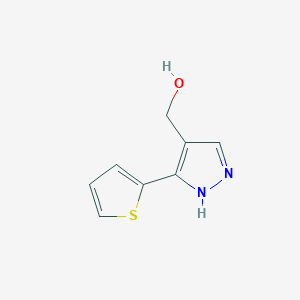
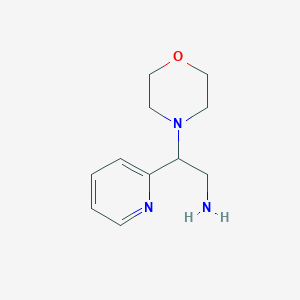
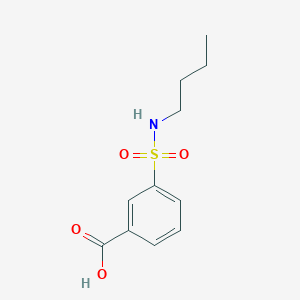
![5-[(2-Aminoethyl)amino]-4-chloro-2,3-dihydropyridazin-3-one](/img/structure/B1283729.png)
